HOMO Energy Depth Advantage of TmPyTz over TPBi Enables 0.57 eV Stronger Hole-Blocking Capability
The HOMO energy level of TmPyTz (−6.77 eV) is 0.57 eV deeper than that of the widely used benzimidazole-based electron transporter TPBi (HOMO = −6.2 eV) . In OLED device physics, the hole-blocking barrier at the EML/ETL interface is directly determined by the HOMO offset between the host/dopant system and the ETL material; a deeper HOMO translates to a larger barrier that effectively prevents hole leakage from the emissive layer into the electron-transport layer, forcing exciton recombination to occur exclusively within the designated emissive zone [1]. The 0.57 eV differential represents a substantial energetic advantage that cannot be compensated by thickness adjustment of a TPBi-based ETL without incurring a prohibitive increase in driving voltage.
| Evidence Dimension | HOMO energy level (eV) |
|---|---|
| Target Compound Data | −6.77 eV (TmPyTz / 3N-T2T) |
| Comparator Or Baseline | −6.2 eV (TPBi, 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) |
| Quantified Difference | ΔHOMO = −0.57 eV (TmPyTz deeper) |
| Conditions | Measured by cyclic voltammetry (CV) or photoelectron yield spectroscopy; values from commercial datasheets (Ossila, Sigma-Aldrich/Noctiluca) . |
Why This Matters
Procurement teams selecting an ETL for blue or green phosphorescent/TADF OLEDs where hole confinement is critical should prefer TmPyTz over TPBi because the 0.57 eV deeper HOMO eliminates the need for an additional discrete hole-blocking layer, simplifying the device stack and reducing materials cost.
- [1] M. Sarma and K.-T. Wong, 'Exciplexes in OLEDs: Principles and promises,' Mater. Sci. Eng. R Rep., 150, 100689 (2022); DOI: 10.1016/j.mser.2022.100689 (discusses hole-blocking role of deep-HOMO ETLs). View Source
